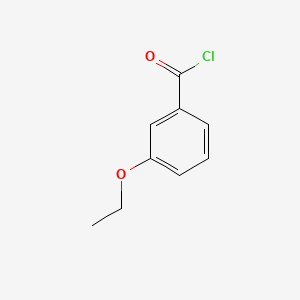

3-ethoxybenzoyl Chloride

Descripción general

Descripción

3-Ethoxybenzoyl chloride is a chemical compound that serves as an intermediate in the synthesis of various polymers and pharmaceuticals. It is structurally related to benzoyl chloride derivatives, which are known for their reactivity in forming esters and amides through acylation reactions. The ethoxy group in 3-ethoxybenzoyl chloride provides steric hindrance and electronic effects that influence its reactivity and the properties of the resulting compounds.

Synthesis Analysis

The synthesis of related compounds often involves the use of benzoyl chlorides as acylating agents. For instance, the synthesis of poly(3-hydroxybenzoate) was achieved through the condensation of 3-(trimethylsiloxy)benzoyl chloride, which is a similar compound to 3-ethoxybenzoyl chloride . Additionally, the synthesis of various chromones and 4-hydroxyquinolines was performed using 2-alkoxy- and 2-nitrobenzoyl chlorides, which are structurally related to 3-ethoxybenzoyl chloride . These methods highlight the versatility of benzoyl chlorides in synthesizing complex organic molecules.

Molecular Structure Analysis

The molecular structure of 3-ethoxybenzoyl chloride would consist of a benzene ring substituted with an ethoxy group at the 3-position and a carbonyl chloride (acyl chloride) group. The presence of the ethoxy group can influence the electronic distribution within the molecule, potentially affecting its reactivity. The molecular structure of related compounds has been analyzed using various spectroscopic methods, such as NMR spectroscopy, to study tautomeric equilibria and other structural features .

Chemical Reactions Analysis

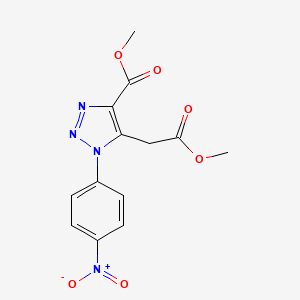

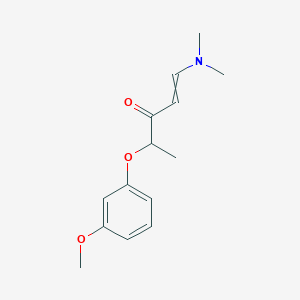

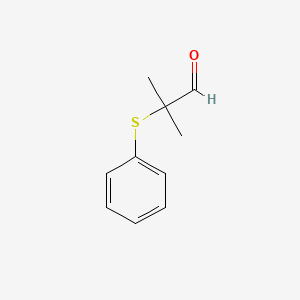

Benzoyl chlorides are known to undergo a variety of chemical reactions, primarily acylation. For example, the synthesis of antiestrogens involved Friedel-Crafts aroylation using benzoyl chlorides with basic side-chain-bearing groups . Similarly, 3-ethoxybenzoyl chloride would be expected to participate in acylation reactions to form esters and amides. Moreover, the synthesis of 3-alkenyl-3-ethoxy-2-iminoketones was achieved through a [3 + 2] cycloaddition/rearrangement and ring-opening cascade process, demonstrating the reactivity of ethoxy-substituted compounds in cycloaddition reactions .

Physical and Chemical Properties Analysis

The physical properties of benzoyl chloride derivatives, such as melting and boiling points, solubility, and stability, are influenced by their molecular structure. For example, the glass transition and melting points of poly(3-hydroxybenzoate) were determined using differential scanning calorimetry . The presence of the ethoxy group in 3-ethoxybenzoyl chloride would affect its physical properties, such as solubility in organic solvents. Chemical properties, such as reactivity in acylation reactions and susceptibility to hydrolysis, are also key characteristics of benzoyl chloride derivatives.

Aplicaciones Científicas De Investigación

Application in Alzheimer’s Disease Research

- Summary of the Application: 3-Methoxybenzoyl chloride is used in the synthesis of 2-arylbenzofuran-based molecules that act against Alzheimer’s disease . These molecules help in combating the symptoms of Alzheimer’s disease.

Application in Cancer Research

- Summary of the Application: 3-Methoxybenzoyl chloride aids in the optimization of dihydropyrrolopyrimidine inhibitors against PI3K (phosphoinositide 3-kinase), which results in tumor growth inhibition .

Application in Antioxidant and Antibacterial Activities

- Summary of the Application: A series of novel benzamide compounds, which were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives, have shown antioxidant and antibacterial activities .

- Results or Outcomes: Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards. One of the benzamide compounds has been shown to exhibit effective metal chelate activity .

Application in Green Chemistry

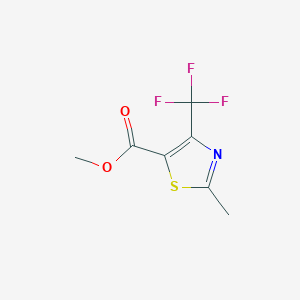

- Summary of the Application: Recent advances in the synthesis of benzothiazole compounds related to green chemistry involve the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .

Application in Water Treatment

- Summary of the Application: Biopolymer-based flocculants have become a potential substitute for inorganic coagulants and synthetic organic flocculants due to their wide natural reserves, environmental friendliness, easy natural degradation, and high material safety .

Application in Pharmaceutical and Biomedical Sciences

- Summary of the Application: Chitosan, a versatile biopolymer derived from chitin, has garnered significant attention in various biomedical applications due to its unique properties, such as biocompatibility, biodegradability, and mucoadhesiveness. This review provides an overview of the diverse applications of chitosan and its derivatives in the antibacterial, anticancer, wound healing, and tissue engineering fields .

Safety And Hazards

Propiedades

IUPAC Name |

3-ethoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-2-12-8-5-3-4-7(6-8)9(10)11/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDBMWSHYPYKDED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377724 | |

| Record name | 3-ethoxybenzoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-ethoxybenzoyl Chloride | |

CAS RN |

61956-65-8 | |

| Record name | 3-ethoxybenzoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 61956-65-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(ethoxycarbonyl)-7-methyl-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-8-ium bromide](/img/structure/B1304530.png)

![3-amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propanoic Acid](/img/structure/B1304561.png)